Synthesis of 7-deaza-2',3'-dideoxyadenosine: An In-depth Technical Guide
Synthesis of 7-deaza-2',3'-dideoxyadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 7-deaza-2',3'-dideoxyadenosine, a significant analogue in nucleoside chemistry. The document outlines the primary methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols derived from key scientific literature. Visual diagrams of the synthetic pathways are provided to enhance understanding of the chemical transformations involved.
Introduction
7-deaza-2',3'-dideoxyadenosine, also known as 2',3'-dideoxytubercidin, is a synthetic nucleoside analogue that holds interest in the fields of medicinal chemistry and drug development. As a modification of 2',3'-dideoxyadenosine (B1670502) (ddA), it is characterized by the replacement of the nitrogen atom at the 7-position of the purine (B94841) ring with a carbon atom. This alteration modifies the electronic properties and hydrogen-bonding capabilities of the nucleobase, potentially influencing its biological activity and metabolic stability. This guide details the primary synthetic strategies for obtaining this compound: direct glycosylation of a 7-deazapurine base and deoxygenation of a 7-deaza-2'-deoxyadenosine precursor.
Synthetic Pathways
The synthesis of 7-deaza-2',3'-dideoxyadenosine can be approached through two main strategies, each with distinct advantages and considerations.
Direct Glycosylation of 7-deazaadenine
This convergent approach involves the coupling of a pre-synthesized 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleobase with a suitably protected 2,3-dideoxyribose derivative. A key challenge in this method is the regioselective formation of the N-glycosidic bond at the N-9 position of the pyrrolo[2,3-d]pyrimidine ring.
A notable method for this synthesis utilizes a protected 2,3-dideoxyribofuranosyl chloride as the glycosyl donor[1]. The use of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in a nucleobase anion glycosylation reaction has been reported to be effective for the synthesis of 7-deazapurine 2',3'-dideoxyribonucleosides[1]. This reaction is designed to be regioselective for the pyrrole (B145914) nitrogen and stereoselective for the formation of the desired β-nucleoside[1].
Deoxygenation of 7-deaza-2'-deoxyadenosine
An alternative strategy involves the deoxygenation of a pre-existing 7-deaza-2'-deoxyadenosine (2'-deoxytubercidin) or its 3'-deoxy isomer. The Barton-McCombie deoxygenation is a well-established radical-based method suitable for this transformation[1]. This reaction typically involves the conversion of the secondary hydroxyl group into a thiocarbonyl derivative, such as a xanthate or a thionoformate, followed by treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride or a less toxic alternative).
This approach benefits from the commercial availability or established synthetic routes for 7-deaza-2'-deoxyadenosine. However, it requires an additional deoxygenation step and the use of radical chemistry, which may necessitate careful optimization and handling of reagents.
Experimental Protocols
The following are generalized experimental protocols based on established chemical transformations for the synthesis of related compounds. Researchers should consult the primary literature for specific reaction conditions and optimize them for the synthesis of 7-deaza-2',3'-dideoxyadenosine.
Protocol 1: Glycosylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
This protocol outlines the general steps for the glycosylation of a 7-deazapurine precursor.
Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine
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2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride
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Sodium hydride (NaH)
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Acetonitrile (B52724) (CH3CN), anhydrous
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Ammonia (B1221849) in methanol (B129727) (methanolic ammonia)
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Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, silica (B1680970) gel for chromatography)
Procedure:
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A solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in anhydrous acetonitrile is treated with sodium hydride at room temperature to form the sodium salt of the nucleobase.
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To this suspension, a solution of 2,3-dideoxy-5-O-[(1,1-dimethylethyl)dimethylsilyl]-D-glycero-pentofuranosyl chloride in anhydrous acetonitrile is added.
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The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
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The reaction is quenched, and the product is extracted with an organic solvent.
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The protected nucleoside is then treated with methanolic ammonia at elevated temperature in a sealed tube to introduce the amino group at the 4-position and remove the protecting group.
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The final product is purified by silica gel chromatography.
Protocol 2: Barton-McCombie Deoxygenation of a 7-deaza-2'-deoxyadenosine Derivative
This protocol describes the deoxygenation of the 3'-hydroxyl group.
Materials:
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5'-O-tert-Butyldimethylsilyl-7-deaza-2'-deoxyadenosine
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Phenyl chlorothionoformate or 1,1'-thiocarbonyldiimidazole
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Tributyltin hydride (Bu3SnH) or a suitable alternative
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Azobisisobutyronitrile (AIBN)
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Toluene, anhydrous
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Tetrabutylammonium fluoride (B91410) (TBAF)
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Standard work-up and purification reagents
Procedure:
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The 5'-O-protected 7-deaza-2'-deoxyadenosine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile) with a base (e.g., pyridine (B92270) or DMAP).
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Phenyl chlorothionoformate is added, and the reaction is stirred until the formation of the 3'-O-phenoxythiocarbonyl derivative is complete.
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The resulting thiocarbonyl derivative is dissolved in anhydrous toluene.
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Tributyltin hydride and a catalytic amount of AIBN are added.
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The mixture is heated under an inert atmosphere until the deoxygenation is complete.
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The solvent is removed, and the crude product is purified to remove tin by-products.
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The 5'-O-silyl protecting group is removed by treatment with TBAF in THF.
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The final product is purified by chromatography.
Quantitative Data Summary
The following table summarizes typical yields for the key transformations involved in the synthesis of related dideoxynucleosides. It is important to note that these are representative values and actual yields may vary depending on the specific substrate and reaction conditions.
| Step | Transformation | Reagents | Typical Yield (%) | Reference |
| Glycosylation | Nucleobase Anion Glycosylation | NaH, CH3CN, Protected Sugar | 60-80 | [1] |
| Amination | Ammonolysis of 4-chloro precursor | NH3/MeOH | 80-95 | [2] |
| Thiocarbonylation | Formation of 3'-O-phenoxythiocarbonyl | PhOC(S)Cl, Pyridine | 70-90 | [3] |
| Deoxygenation | Barton-McCombie Reaction | Bu3SnH, AIBN | 75-90 | [3] |
| Deprotection | Removal of 5'-O-TBDMS | TBAF, THF | 85-98 | [3] |
Conclusion
The synthesis of 7-deaza-2',3'-dideoxyadenosine is a multi-step process that can be achieved through either direct glycosylation or deoxygenation of a suitable precursor. The choice of synthetic route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with the required chemical transformations. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important nucleoside analogue. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the final compound.
